4-Cyanobenzenesulfonyl fluoride CAS number 33719-37-8
4-Cyanobenzenesulfonyl fluoride CAS number 33719-37-8
An In-Depth Technical Guide to 4-Cyanobenzenesulfonyl Fluoride (CAS: 33719-37-8)
Authored by: A Senior Application Scientist
Introduction: The Rise of a Privileged Electrophile in Modern Chemistry
In the landscape of chemical biology and drug discovery, the search for molecular tools with a precise balance of stability and reactivity is paramount. Aryl sulfonyl fluorides have emerged as a class of "privileged warheads" that elegantly meet this challenge.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability to hydrolysis and thermolysis, yet maintain a tunable, selective reactivity towards nucleophiles.[1] This unique profile has positioned them at the forefront of covalent inhibitor design, chemical probe development, and the next generation of click chemistry.
This guide focuses on a particularly valuable member of this class: 4-Cyanobenzenesulfonyl fluoride (CBSF). The presence of the electron-withdrawing nitrile group at the para-position significantly modulates the electrophilicity of the sulfur center, making CBSF a highly useful and versatile reagent. We will explore its fundamental properties, synthesis, reactivity, and key applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this powerful molecule.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. 4-Cyanobenzenesulfonyl fluoride is a solid at room temperature, and its key identifiers and computed properties are summarized below.
Chemical Structure
Caption: 2D Structure of 4-Cyanobenzenesulfonyl Fluoride.
Data Summary Table
The following table consolidates key quantitative data for 4-Cyanobenzenesulfonyl fluoride.
| Property | Value | Source(s) |
| CAS Number | 33719-37-8 | [3][4] |
| Molecular Formula | C₇H₄FNO₂S | [3][4] |
| Molecular Weight | 185.18 g/mol | [3] |
| IUPAC Name | 4-cyanobenzenesulfonyl fluoride | [3] |
| Appearance | Solid | |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
| XLogP3 | 1.4 | [3] |
Section 2: Synthesis and Purification
While commercially available, understanding the synthesis of CBSF provides insight into potential impurities and alternative production strategies. Aryl sulfonyl fluorides are typically prepared from more common precursors like sulfonic acids or sulfonyl chlorides.
A common and effective laboratory-scale approach involves the deoxyfluorination of the corresponding sulfonic acid or, more frequently, the halide exchange from the more readily available 4-cyanobenzenesulfonyl chloride.
General Synthetic Workflow: Halide Exchange
The conversion from a sulfonyl chloride to a sulfonyl fluoride is a robust method that leverages the high stability of the S-F bond.
Caption: General workflow for CBSF synthesis via halide exchange.
Example Protocol: Synthesis from 4-Cyanobenzenesulfonyl Chloride
This protocol is a representative method adapted from general procedures for sulfonyl fluoride synthesis.
-
Preparation : To a stirred solution of 4-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile (10 mL/g), add spray-dried potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.05 eq).
-
Reaction : Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours.
-
Workup : After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction : Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-cyanobenzenesulfonyl fluoride.
Section 3: Reactivity and Mechanistic Insights
The utility of CBSF stems from the reactivity of the sulfonyl fluoride moiety, which is enhanced by the para-cyano group. It acts as a stable yet competent electrophile, primarily undergoing nucleophilic substitution at the sulfur atom.
Covalent Modification of Proteins
A primary application of sulfonyl fluorides is in chemical biology as covalent probes to label nucleophilic amino acid residues.[5][6] Unlike electrophiles that are highly specific to cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, threonine, tyrosine, lysine, and histidine, often in a context-dependent manner dictated by the local protein microenvironment.[2][6] This makes CBSF an invaluable tool for identifying and validating drug targets and mapping binding sites.
The electron-withdrawing cyano group increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl fluoride.
Caption: Generalized mechanism of protein labeling by CBSF.
Sulfonamide Synthesis via SuFEx Chemistry
The reaction between a sulfonyl fluoride and an amine to form a sulfonamide is a cornerstone of medicinal chemistry. This transformation is a key example of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by K. Barry Sharpless as a next-generation "click" reaction.[7][8] The high stability of the S-F bond, however, often necessitates harsh reaction conditions or a large excess of the amine.[9][10]
Recent advancements have demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can effectively activate the sulfonyl fluoride, enabling the reaction to proceed under much milder conditions with a broader range of substrates.[9][10]
Experimental Protocol: Lewis Acid-Mediated Sulfonamide Synthesis
This protocol describes a general procedure for the synthesis of N-benzyl-4-cyanobenzenesulfonamide from CBSF and benzylamine.
-
Setup : In an oven-dried vial equipped with a magnetic stir bar, combine 4-cyanobenzenesulfonyl fluoride (1.0 eq), calcium triflimide (10 mol%), and tert-amyl alcohol (0.2 M).
-
Reagent Addition : Add the primary or secondary amine (e.g., benzylamine, 1.2 eq) to the vial.
-
Reaction : Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Quenching : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired sulfonamide.
Section 4: Safety and Handling
As a reactive electrophile, 4-Cyanobenzenesulfonyl fluoride must be handled with appropriate precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Work in a well-ventilated fume hood.[11][12]
-
Handling : Avoid inhalation of dust and contact with skin and eyes. Prevent moisture exposure, as it can lead to slow hydrolysis.[13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.[13]
-
First Aid :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Conclusion
4-Cyanobenzenesulfonyl fluoride is more than just a simple aromatic compound; it is a precision tool for the modern chemist. Its enhanced electrophilicity, coupled with the inherent stability of the sulfonyl fluoride group, provides a unique reagent for building complex molecular architectures and probing biological systems. From its role in the SuFEx click chemistry paradigm to its application as a versatile covalent warhead for drug discovery, CBSF offers a powerful platform for innovation. By understanding its properties, reactivity, and handling requirements, researchers can safely and effectively unlock its full potential.
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